

Elimusertib combination therapy FOLFIRI protocol

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Compound Focus: Elimusertib

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Clinical Trial Protocol & Design

This section outlines the core design of the phase I trial (ETCTN 10406/NCT04535401) investigating **Elimusertib** with FOLFIRI [1] [2] [3].

- **Objective:** To establish the safety, maximum tolerated dose (MTD), and recommended phase II dose of oral **Elimusertib** in combination with standard FOLFIRI chemotherapy [4].
- **Study Population:** Patients with advanced or metastatic gastrointestinal malignancies, including colorectal and gastric/gastroesophageal cancers [4].
- **Trial Design:** A Bayesian Optimal Interval design was used for dose escalation. The trial was stopped early after enrolling 10 patients due to significant toxicities, and the MTD was not definitively established [1] [2].

Treatment Regimen & Dosing

The table below summarizes the combination therapy schedule administered in 28-day cycles [1] [4].

Agent	Dose/Route	Schedule (28-day Cycle)
Elimusertib (BAY 1895344)	Starting dose: 20 mg, orally (PO)	Twice daily (BID) on Days 1, 2, 15, 16

Agent	Dose/Route	Schedule (28-day Cycle)
Irinotecan	150 mg/m ² , intravenous (IV)	Over 90 minutes on Days 1, 15
Leucovorin	Fixed dose, IV	On Days 1, 15 (in FOLFIRI backbone)
5-Fluorouracil (5-FU)	2000 mg/m ² , IV	Over 46 hours on Days 1, 15

Safety and Toxicity Profile

The combination resulted in significant hematological and gastrointestinal toxicities. The trial was halted due to these dose-limiting toxicities (DLTs), which occurred across four different dose levels [1] [2].

Common Grade 3/4 Adverse Events The most frequent severe (Grade 3/4) adverse events were [1] [2]:

- Neutropenia (low neutrophil count)
- Leukopenia (low white blood cell count)
- Lymphopenia (low lymphocyte count)
- Mucositis (inflammation of the mouth/gut lining)

Dose-Limiting Toxicities (DLTs) Specific DLTs that led to the trial's termination included [1]:

- Grade 3 febrile neutropenia
- Grade 3 mucositis
- Grade 3 nausea and vomiting
- Grade 4 neutropenia

A critical finding was the observation of **therapy-related acute myeloid leukemia (t-AML)** in one patient, reported as the first such case related to an ATR inhibitor-chemotherapy combination [1] [2].

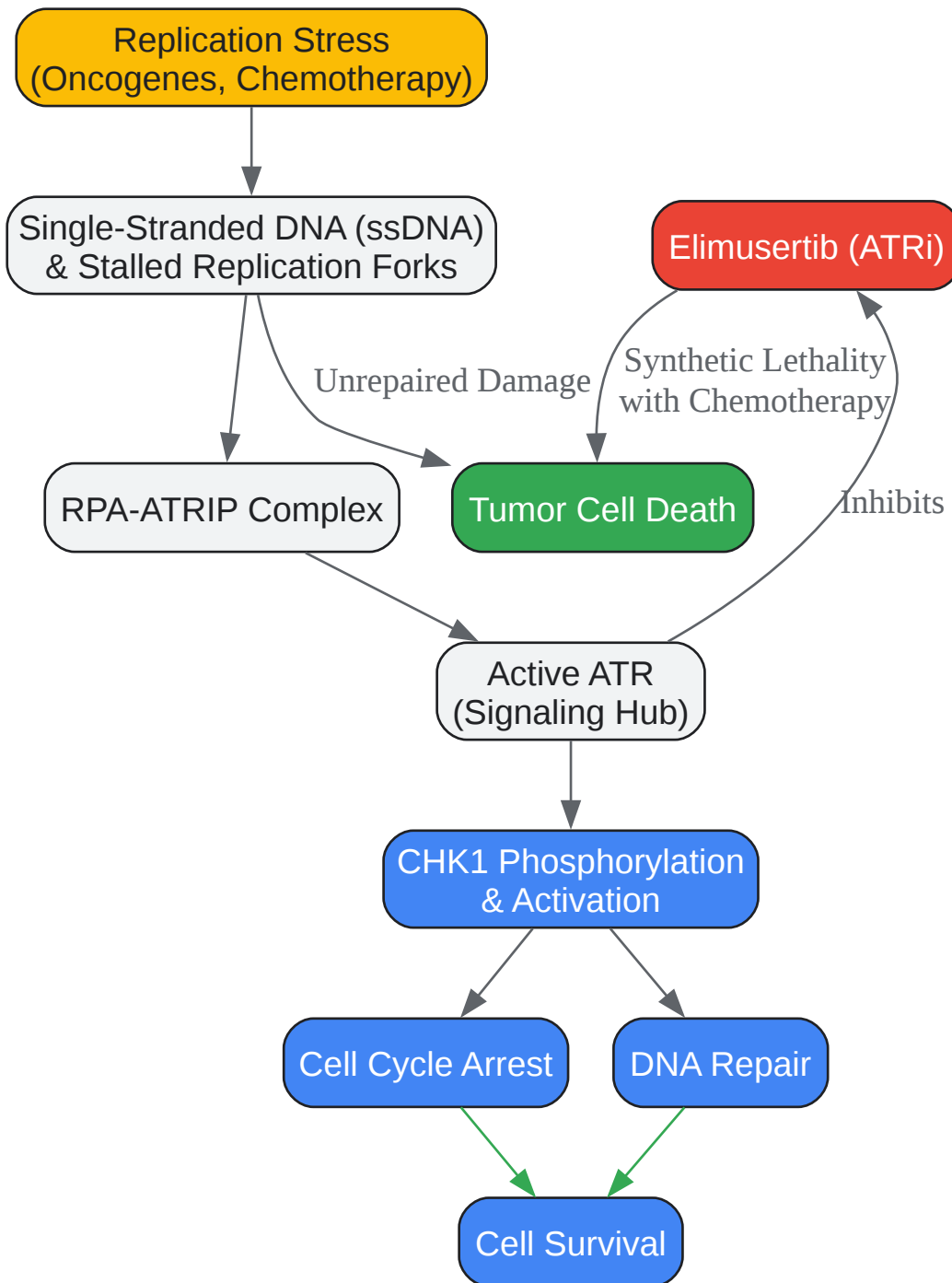
Efficacy and Pharmacokinetics

Despite the toxicity, preliminary signals of clinical activity were observed.

Efficacy Parameter	Outcome
Best Response in Evaluable Patients (n=6)	4 patients had Stable Disease (SD) [1] [2]
Median Progression-Free Survival (PFS)	7 months [1] [2]
Pharmacokinetics (PK)	PK data for 5-FU and irinotecan were unremarkable and did not account for the observed DLTs [1].

Mechanism of Action and Rationale

The scientific rationale for this combination is rooted in the DNA Damage Response (DDR) pathway. The diagram below illustrates the targeted mechanism and synthetic lethal approach.



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Mechanism Explanation:

- **Replication Stress:** Chemotherapy agents like irinotecan in the FOLFIRI regimen cause DNA damage, leading to stalled replication forks and the generation of single-stranded DNA (ssDNA), a key activator of the ATR-CHK1 pathway [5].

- **ATR Activation:** ssDNA is coated by the RPA-ATRIP complex, which recruits and activates the ATR kinase. ATR then phosphorylates and activates its key effector kinase, CHK1 [5].
- **Survival Signaling:** The activated ATR-CHK1 axis initiates cell cycle arrest and DNA repair, allowing cancer cells to survive the damage inflicted by chemotherapy [5].
- **Synthetic Lethality:** **Elimusertib** inhibits ATR, blocking this survival signal. This prevents repair and cell cycle arrest, forcing cancer cells with high replication stress and chemotherapy-induced damage to undergo cell death [1] [5].

Experimental Protocol Overview

For researchers aiming to replicate or build upon this clinical work, the following summarizes the key methodological details.

Patient Treatment Schedule The timeline of drug administration within a 28-day cycle is visualized below.

Key Assessments & Endpoints

- **Primary Endpoint:** Safety and MTD, defined by DLTs occurring in the first cycle [4].
- **Secondary Endpoints:** Anti-tumor activity (ORR, PFS, OS), pharmacokinetic profiles of all drugs, and biomarker analysis (e.g., ATM status by IHC) [4].
- **Exploratory Objectives:** Included exposure-response relationships and correlation of tumor genetics with efficacy [4].

Key Conclusions for Researchers

- **Significant Toxicity is a Major Barrier:** The combination of **Elimusertib** with FOLFIRI was associated with intolerable hematological and gastrointestinal toxicities at the tested doses, leading to early trial termination [1] [2]. This highlights a critical challenge in combining ATR inhibitors with DNA-damaging chemotherapy.
- **Monitor for Therapy-Related AML:** The reported case of t-AML is a serious, novel risk. **Ongoing and future trials of ATR inhibitors must incorporate vigilant monitoring for secondary hematological malignancies** [1] [2].
- **Preliminary Efficacy Exists Despite Toxicity:** Signals of anti-tumor activity, including disease control and a 7-month median PFS, suggest the biological rationale is sound [1] [2]. Future work should focus on better patient stratification or alternative dosing schedules to improve the therapeutic window.
- **Biomarker-Driven Patient Selection is Crucial:** The preclinical rationale suggests that tumors with specific vulnerabilities (e.g., ATM deficiency, TP53 mutations, high replication stress) may be more

sensitive to ATR inhibition [6] [5]. Incorporating predictive biomarkers in future trials is essential to identify patients most likely to benefit.

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